N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields This compound features a benzimidazole moiety linked to a phenyl ring, which is further connected to a benzamide group substituted with a dimethylsulfamoyl group
Mechanism of Action
Target of Action
The primary target of this compound is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and membrane fusion .
Mode of Action
The compound interacts with its target by forming a covalent bond with the C522 residue of p97 . This interaction inhibits the ATPase activity of p97, thereby disrupting its function .
Biochemical Pathways
The inhibition of p97 affects multiple biochemical pathways. As p97 is involved in protein degradation, its inhibition can lead to the accumulation of misfolded proteins, triggering cellular stress responses . Additionally, the disruption of membrane fusion processes can affect intracellular trafficking and organelle function .
Pharmacokinetics
The compound’s structure, which includes an imidazole ring , suggests it may have good bioavailability. Imidazole derivatives are known to have diverse applications in pharmaceuticals and agrochemicals , indicating their ability to be absorbed and distributed within the body
Result of Action
The inhibition of p97 by this compound leads to significant cellular effects. It has been found to be a potent inhibitor of cell proliferation, with a significant IC50 value against certain cell lines . The compound’s action also promotes apoptosis, as indicated by DNA condensation and FACS analysis .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide vary with different dosages in animal models. Specific details, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
It is hypothesized that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that it may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is hypothesized that it may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The resulting benzimidazole is then subjected to electrophilic aromatic substitution to introduce the phenyl group.
In the next step, the phenyl-substituted benzimidazole undergoes a coupling reaction with 4-(N,N-dimethylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole-2-carboxylic acid, while reduction of a nitro group would produce the corresponding amine derivative.
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide: shares structural similarities with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the benzimidazole and dimethylsulfamoyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-26(2)30(28,29)18-12-10-15(11-13-18)22(27)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNXEHTWWJFZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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